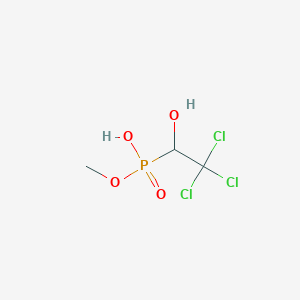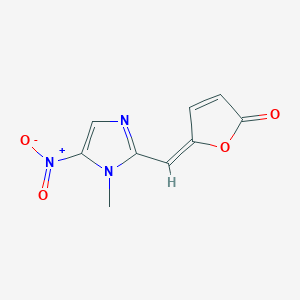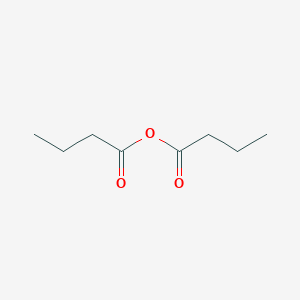
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is a carbohydrate that is used in the synthesis of disaccharides and D-glucose . It is an analog of N-acetylmannosamine (ManNAc) and a building block . It has been used as a precursor in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments . It has also been used in the synthesis of fluorescent probes for lysosomal labeling .
Synthesis Analysis
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose involves a triflate displacement reaction . This important precursor is now available in three efficient steps from D-glucose . An alternative method for the amine to azide conversion uses imidazole sulfonyl azide salts . A new method which is quick and efficient has been developed for the preparation of the azido compound from 1,3,4,6-tetra-O-acetyl-2-O-benzyl-2-deoxy-β-D-glucopyranose .Molecular Structure Analysis
The molecular formula of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is C14H19N3O9 . The molecular weight is 373.32 g/mol . The IUPAC name is [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate .Chemical Reactions Analysis
The 2-azido group in 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose acts as a latent amine, latterly re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .Wissenschaftliche Forschungsanwendungen
Nanoparticle Fabrication
This compound is utilized in the fabrication of poly(lactic-co-glycolic acid) (PLGA) nanoparticles . These nanoparticles are designed for efficient and prospective in vivo metabolic processing. Two methods are primarily used for their fabrication: single emulsion solvent evaporation and nanoprecipitation . The resulting nanoparticles have potential applications in drug delivery systems due to their consistent size and reliable polydispersity indices.
Synthesis of Azido-Sugars
The azido functional group of this compound makes it an invaluable precursor for synthesizing azido-sugars. These sugars are crucial in various biomedical research areas, including the development of antiviral agents and glycoconjugates .
Antiviral Nucleosides Development
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose: is a key precursor in synthesizing diverse antiviral nucleosides. It holds significant importance in advancing antiviral medications targeting diseases arising from viral infections .
Immunological Research
As a building block, this compound has been used in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit. These synthesized molecules are used in immunological experiments to study the immune response .
Lysosomal Labeling
The compound is also employed in the synthesis of fluorescent probes for lysosomal labeling. These probes are essential for tracking and studying lysosomal functions and behaviors in various biological research contexts .
Metabolic Engineering
Preliminary in vivo studies with un-encapsulated 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose showed poor engineering of cardiac glycoproteins. However, when loaded into nanoparticles, it opens up avenues for improved bioavailability and efficient metabolic engineering, particularly in cardiac tissues .
Drug Delivery Systems
Due to its structural properties, this compound can be used to create nanoparticles that serve as drug delivery vehicles. These vehicles can be engineered to target specific tissues or cells, enhancing the effectiveness of therapeutic agents .
Contrast Agents and MRI Imaging
The nanoparticles fabricated using this compound can be further developed into contrast agents for magnetic resonance imaging (MRI). This application is particularly useful in diagnosing and monitoring various health conditions .
Safety and Hazards
Zukünftige Richtungen
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles have been investigated for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .
Wirkmechanismus
Target of Action
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, also known as [(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate, is a complex compound that primarily targets the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates .
Mode of Action
The compound interacts with its targets through its azido functional group. The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . This group plays an important role in α-selective glycosylations , which is a crucial process in the synthesis of azido-sugars and glycoconjugates .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates . These are complex carbohydrates that have numerous applications in biological and medical research. The compound’s acetylated glucose backbone, coupled with an azido functional group, makes it an invaluable precursor for these syntheses .
Result of Action
The primary result of the compound’s action is the efficient synthesis of azido-sugars and glycoconjugates . These substances have numerous applications in biological and medical research, including the study of cellular processes, disease mechanisms, and potential therapeutic targets.
Action Environment
The action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below 0°C to maintain its stability and efficacy. Additionally, it should be kept away from heat . The compound’s action may also be affected by the presence of other substances in its environment, such as reagents used in the synthesis of azido-sugars and glycoconjugates .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-GNMOMJPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)
![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)
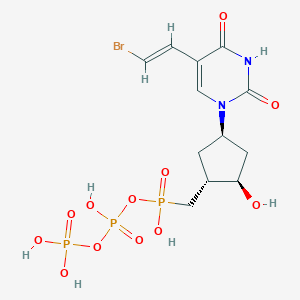
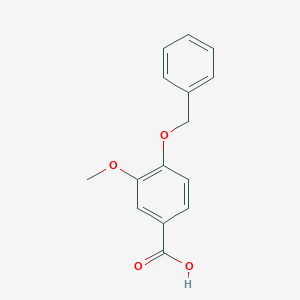




![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)
![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
